molecular formula C14H11N3O3S B2645981 N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-68-6

N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2645981
CAS RN: 898457-68-6
M. Wt: 301.32
InChI Key: JWCYWIPAZUMMPF-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of compounds that have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .


Synthesis Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of these compounds consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring .


Chemical Reactions Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process is highly selective and is likely determined by the stabilization of the product due to the conjugation of the two endocyclic double bonds .

Scientific Research Applications

Synthesis and Biological Activities

N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been studied for various biological activities. One research focuses on the synthesis of thiazolopyrimidines and their anti-inflammatory activities. Compounds like 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters exhibited moderate anti-inflammatory activity, with some compounds showing comparable effectiveness to indomethacin at certain doses (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Anticancer Potential

Some derivatives of this compound have been synthesized as potential anticancer agents. For instance, benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives showed promising cytotoxicity against human cancer cell lines, including breast adenocarcinoma (Nagarapu, Vanaparthi, Bantu, & Kumar, 2013).

Antimicrobial Activity

Compounds synthesized from this compound have been evaluated for antimicrobial activities. For example, a series of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides exhibited antimicrobial activity, with some compounds showing effectiveness against various microbial strains (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Mechanism of Action

While the specific mechanism of action for “N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available, thiazolo[3,2-a]pyrimidines have shown marked antiviral properties . They have also been used in the synthesis of effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .

Future Directions

Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, are promising scaffolds for the design of new medicines . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances . Future research could focus on developing new derivatives with enhanced biological activity.

properties

IUPAC Name

N-benzyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-11(15-8-9-4-2-1-3-5-9)10-12(19)16-14-17(13(10)20)6-7-21-14/h1-7,19H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYWIPAZUMMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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